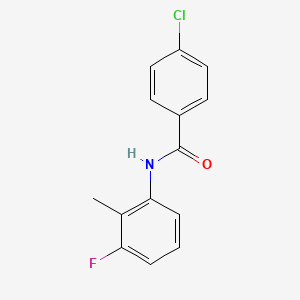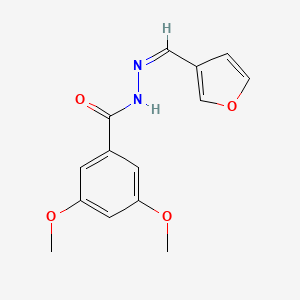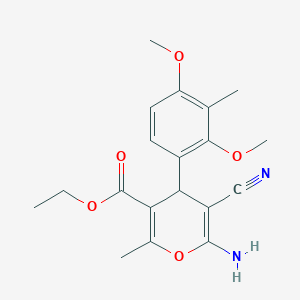![molecular formula C11H18N2OS B4955710 [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B4955710.png)
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol, also known as ABIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABIM is a member of the imidazolium family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol is not fully understood. However, it has been proposed that [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol may act by inhibiting the activity of enzymes involved in various biological processes. For example, [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Biochemical and physiological effects:
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to exhibit antifungal activity against several fungal species, including Candida albicans and Aspergillus niger. [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has also been shown to exhibit antibacterial activity against several bacterial species, including Staphylococcus aureus and Escherichia coli. In addition, [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been shown to exhibit antitumor activity against several cancer cell lines, including MCF-7 and HeLa cells.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol in lab experiments is its diverse biological activities. [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a useful compound for investigating various biological processes. Another advantage is its ease of synthesis, which allows for large-scale production of the compound.
One limitation of using [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol in lab experiments is its potential toxicity. Although [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been shown to exhibit various biological activities, it may also have toxic effects on cells and organisms. Therefore, caution should be taken when using [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol in lab experiments, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for research involving [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol. One direction is to investigate its potential as a catalyst in organic synthesis reactions. Another direction is to investigate its potential as a ligand in the synthesis of metal complexes, which have been shown to exhibit various biological activities. Additionally, further research is needed to fully understand the mechanism of action of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol involves the reaction between 2-mercapto-1-butanol and allyl bromide in the presence of a base such as potassium carbonate. The reaction yields [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol as a white solid with a melting point of 120-122°C. The purity of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. It has also been shown to have potential as a catalyst in organic synthesis reactions. [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been used as a ligand in the synthesis of metal complexes, which have been investigated for their antibacterial and antitumor activities.
properties
IUPAC Name |
(3-butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-5-6-13-10(9-14)8-12-11(13)15-7-4-2/h4,8,14H,2-3,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDJDNFKOQNFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1SCC=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4955633.png)



![3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4955650.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)
![(3aS*,5S*,9aS*)-5-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4955692.png)
![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![3-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955720.png)
![propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)
![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)